1-(2-Fluorophenyl)propane-1-thiol
Description
1-(2-Fluorophenyl)propane-1-thiol is an organosulfur compound featuring a 2-fluorophenyl group attached to the first carbon of a propane chain terminated by a thiol (-SH) group. Its molecular formula is C₉H₁₁FS, with a molecular weight of 170.24 g/mol (calculated as 12×9 + 1×11 + 19 + 32). The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which may enhance the acidity of the thiol group compared to non-fluorinated analogs. This compound is hypothesized to have applications in pharmaceuticals, agrochemicals, or materials science due to the reactive thiol moiety and fluorine’s metabolic stability .
Properties
Molecular Formula |
C9H11FS |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 |
InChI Key |
SJXZYXKHTOGJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1F)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)propane-1-thiol typically involves the introduction of a thiol group to a fluorophenylpropane precursor. One common method is the nucleophilic substitution reaction where a fluorophenylpropane derivative reacts with a thiolating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Fluorophenyl)propane-1-thiol may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The process may also include purification steps like distillation or crystallization to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or bromine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted phenylpropane derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)propane-1-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Functional Group Comparison
- Thiol (-SH) vs. Amine (-NH₂): Thiols are more acidic (pKa ~10) compared to amines (pKa ~10.5–11 for aromatic amines), making them prone to oxidation or nucleophilic reactions. The thiol group in 1-(2-Fluorophenyl)propane-1-thiol could form disulfide bonds or metal complexes, whereas the amine in its analog is more basic and participates in hydrogen bonding or salt formation .
- Ketone (-CO) vs. Thiol (-SH): The ketone in 1-(2-Thienyl)-1-propanone is electrophilic, enabling condensation reactions, while the thiol group is nucleophilic and redox-active.
Substituent Effects
- Fluorine (Ortho) vs. Methoxy (Para): The electron-withdrawing fluorine at the ortho position in 1-(2-Fluorophenyl)propane-1-thiol increases the thiol’s acidity compared to the electron-donating methoxy group in 1-(4-Methoxyphenyl)propane-1-thiol . This difference could influence solubility, metabolic stability, and binding affinity in biological systems.
- Cyclopropane Ring: The strained cyclopropane in 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride may enhance reactivity or conformational rigidity, unlike the flexible propane chain in the target compound.
Biological Activity
1-(2-Fluorophenyl)propane-1-thiol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C9H11FOS
- Molecular Weight : 186.25 g/mol
- CAS Number : [unknown]
- IUPAC Name : 1-(2-fluorophenyl)propane-1-thiol
The biological activity of 1-(2-fluorophenyl)propane-1-thiol can be attributed to its thiol group, which is known to participate in various biochemical reactions. Thiols are potent nucleophiles that can react with electrophilic centers in proteins and other biomolecules, leading to modulation of enzymatic activities and cellular signaling pathways.
Key Mechanisms:
- Thiol-Michael Addition : The compound can undergo thio-Michael addition reactions with α,β-unsaturated carbonyl compounds, which are prevalent in many biological systems. This reaction is significant for the regulation of proteins through post-translational modifications .
- Redox Reactions : The thiol group can participate in redox reactions, influencing oxidative stress responses within cells .
Antimicrobial Properties
Research has indicated that compounds containing thiol groups exhibit antimicrobial activity. For instance, studies have shown that thiol-mediated prodrugs can enhance the release of sulfur dioxide (SO₂), which has demonstrated antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of 1-(2-fluorophenyl)propane-1-thiol are being explored through its interactions with cancer cell lines. Preliminary studies suggest that modifications to the thiol group can enhance cytotoxicity against specific cancer types by inducing apoptosis through oxidative stress mechanisms .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 1-(2-fluorophenyl)propane-1-thiol against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin | 32 |
| Escherichia coli | 16 | Ciprofloxacin | 64 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (HeLa and MCF-7) revealed that treatment with varying concentrations of 1-(2-fluorophenyl)propane-1-thiol resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.
| Concentration (µM) | Cell Viability (%) | Apoptosis Marker (Caspase-3 Cleavage) |
|---|---|---|
| 0 | 100 | Low |
| 10 | 75 | Moderate |
| 50 | 30 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
